molecular formula C16H14Br2N2O B13807194 2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline

2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline

Cat. No.: B13807194
M. Wt: 410.10 g/mol
InChI Key: JMVUOOZIIWCZIB-UHFFFAOYSA-N
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Description

2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline is a complex organic compound that features a benzoxazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Methylation: Methyl groups can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or benzoxazole moieties.

    Reduction: Reduction reactions could target the bromine atoms or the benzoxazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the brominated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromo-6-methylaniline: Lacks the benzoxazole ring.

    3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline: Lacks the bromine atoms.

    2,4-dibromo-3-(1,3-benzoxazol-2-yl)-6-methylaniline: Lacks the methyl groups on the benzoxazole ring.

Uniqueness

The unique combination of bromine, methyl groups, and the benzoxazole ring in 2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline may confer specific chemical properties and reactivity that are not present in the similar compounds listed above.

Properties

Molecular Formula

C16H14Br2N2O

Molecular Weight

410.10 g/mol

IUPAC Name

2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline

InChI

InChI=1S/C16H14Br2N2O/c1-7-4-9(3)15-11(5-7)20-16(21-15)12-10(17)6-8(2)14(19)13(12)18/h4-6H,19H2,1-3H3

InChI Key

JMVUOOZIIWCZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=C(C(=C3Br)N)C)Br)C

Origin of Product

United States

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